2,3-Difluorobenzylamine HCl
Overview
Description
2,3-Difluorobenzylamine hydrochloride (2,3-Difluorobenzylamine HCl) is a chemical compound belonging to the class of aromatic amines. It is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. This compound is a colorless liquid with a molecular formula of C7H7F2N and a molecular weight of 143.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzylamine HCl can be synthesized through various methods, including the reduction of 2,3-difluorobenzonitrile. One common approach involves using a nitrile oxidoreductase enzyme to reduce 2,3-difluorobenzonitrile to 2,3-difluorobenzylamine. This method is environmentally friendly and suitable for industrial mass production.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzylamine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,3-difluorobenzaldehyde or 2,3-difluorobenzoic acid.
Reduction: Reduction reactions can produce 2,3-difluorobenzylamine or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: 2,3-Difluorobenzylamine HCl is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,3-Difluorobenzylamine HCl exerts its effects depends on the specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
2,3-Difluorobenzylamine HCl is similar to other fluorinated benzylamines, such as 2,4-difluorobenzylamine and 3,4-difluorobenzylamine its unique position of fluorine atoms on the benzene ring gives it distinct chemical and physical properties
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Properties
IUPAC Name |
(2,3-difluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMGEZJLKWSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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